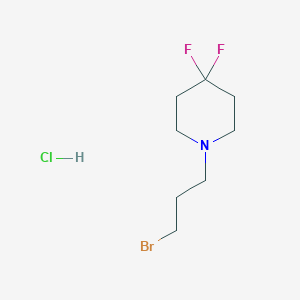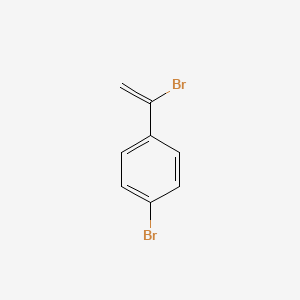
Benzene, 1-bromo-4-(1-bromoethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-4-(1-bromoethenyl)-: is an organic compound with the molecular formula C8H7Br2 . It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group at the fourth position and a bromine atom at the first position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The preparation of benzene, 1-bromo-4-(1-bromoethenyl)- typically involves the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. This reaction introduces a bromine atom to the benzene ring.
Addition of Bromoethenyl Group: The next step involves the addition of a bromoethenyl group to the benzene ring.
Industrial Production Methods: The industrial production of benzene, 1-bromo-4-(1-bromoethenyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-4-(1-bromoethenyl)- undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The bromoethenyl group can participate in addition reactions, such as hydrogenation and halogenation.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide in sulfuric acid.
Major Products:
Halogenated Derivatives: Products formed by the substitution of hydrogen atoms with halogens.
Nitrated Derivatives:
Sulfonated Derivatives:
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Benzene, 1-bromo-4-(1-bromoethenyl)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Studies: This compound is used in biological studies to understand the effects of brominated aromatic compounds on biological systems.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of benzene, 1-bromo-4-(1-bromoethenyl)- involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms and the bromoethenyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function .
Comparison with Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
1-Bromo-2-chlorobenzene: A compound with both bromine and chlorine atoms attached to the benzene ring.
1-Bromo-4-ethynylbenzene: A compound with a bromoethynyl group attached to the benzene ring.
Uniqueness: Benzene, 1-bromo-4-(1-bromoethenyl)- is unique due to the presence of both a bromoethenyl group and a bromine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
69151-18-4 |
|---|---|
Molecular Formula |
C8H6Br2 |
Molecular Weight |
261.94 g/mol |
IUPAC Name |
1-bromo-4-(1-bromoethenyl)benzene |
InChI |
InChI=1S/C8H6Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 |
InChI Key |
FALBMARAYPUXRM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


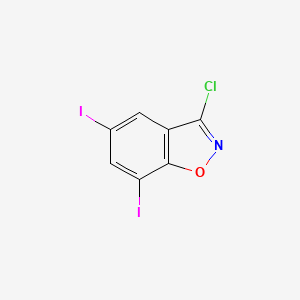
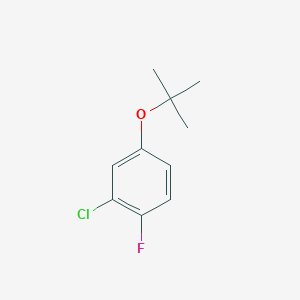
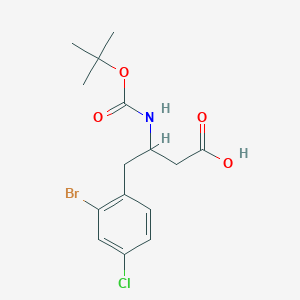
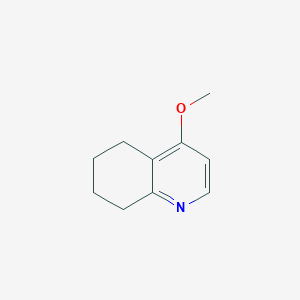
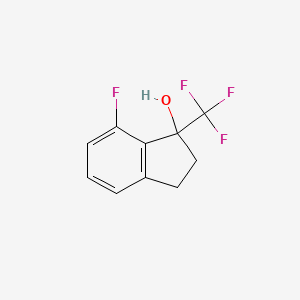
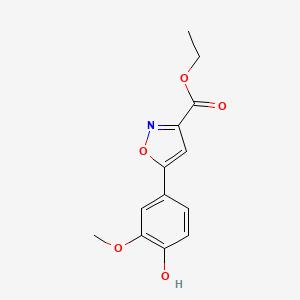
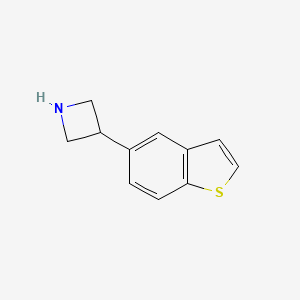
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
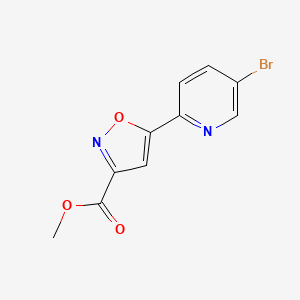
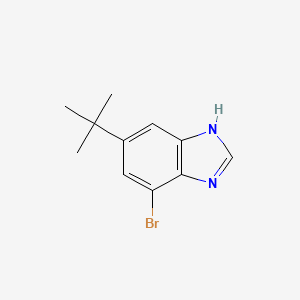
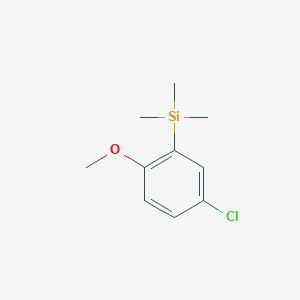
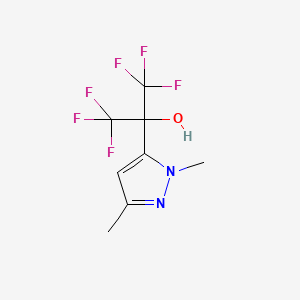
![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)
